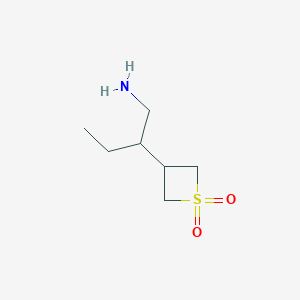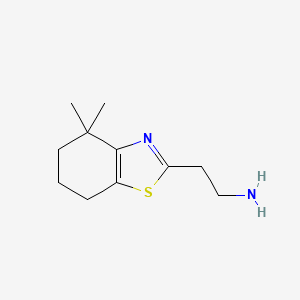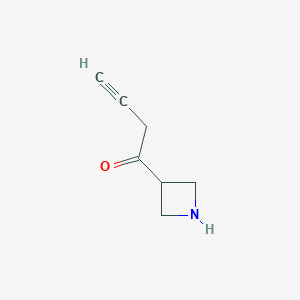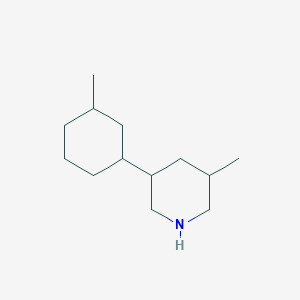
3-Methyl-5-(3-methylcyclohexyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(3-methylcyclohexyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a methyl group at the third position of the piperidine ring and a 3-methylcyclohexyl group at the fifth position. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(3-methylcyclohexyl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 3-methylcyclohexylamine with 3-methylpiperidine under acidic or basic conditions can yield the desired compound. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Industrial production methods often focus on cost-effectiveness, safety, and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(3-methylcyclohexyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-5-(3-methylcyclohexyl)piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Piperidine derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, such as neurological disorders and infections.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(3-methylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and potentially exhibiting analgesic or antipsychotic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Methyl-5-(3-methylcyclohexyl)piperidine include other piperidine derivatives, such as:
Piperine: An alkaloid found in black pepper with various pharmacological properties.
Matrine: A natural piperidine alkaloid with anticancer and anti-inflammatory activities.
Evodiamine: A piperidine alkaloid with potential anticancer and anti-inflammatory effects
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a 3-methylcyclohexyl group
Propiedades
Fórmula molecular |
C13H25N |
|---|---|
Peso molecular |
195.34 g/mol |
Nombre IUPAC |
3-methyl-5-(3-methylcyclohexyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-10-4-3-5-12(6-10)13-7-11(2)8-14-9-13/h10-14H,3-9H2,1-2H3 |
Clave InChI |
LRZDLOJYEYUIAL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)C2CC(CNC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


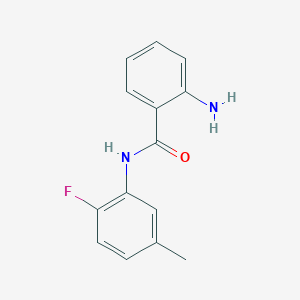

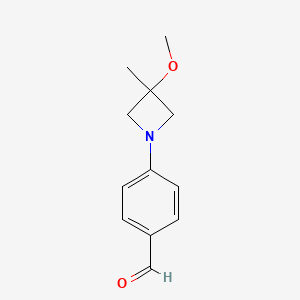
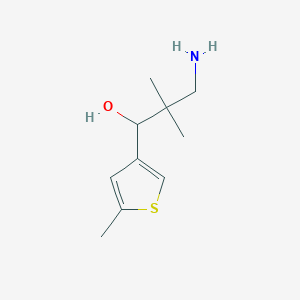
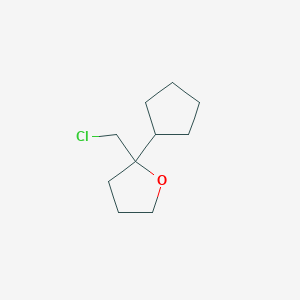
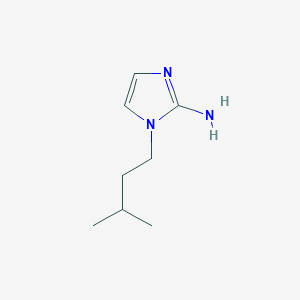
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
